Mangicol B

Descripción

Propiedades

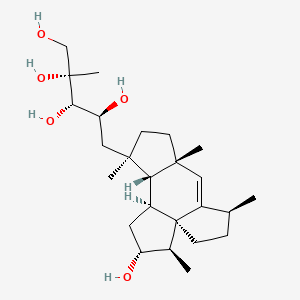

Fórmula molecular |

C25H42O5 |

|---|---|

Peso molecular |

422.6 g/mol |

Nombre IUPAC |

(2S,3S,4S)-5-[(1R,2R,3R,5S,6R,7R,10R,13S)-3-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C25H42O5/c1-14-6-7-25-15(2)18(27)10-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-19(28)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18+,19-,20-,21-,22+,23+,24-,25-/m0/s1 |

Clave InChI |

YXAVEBXVQDZXAI-BRGZQTFFSA-N |

SMILES isomérico |

C[C@H]1CC[C@@]23C1=C[C@]4(CC[C@]([C@H]4[C@@H]2C[C@H]([C@@H]3C)O)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C |

SMILES canónico |

CC1CCC23C1=CC4(CCC(C4C2CC(C3C)O)(C)CC(C(C(C)(CO)O)O)O)C |

Sinónimos |

mangicol B |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Structure and Biosynthesis

Mangicol B is synthesized from the marine fungus Fusarium heterosporum, found in mangrove habitats. The compound's unique structure comprises a spirotricyclic skeleton, which contributes to its biological activity. Recent studies have proposed biosynthetic pathways for this compound and related compounds, highlighting the role of specific enzymes in its production .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. In vitro studies indicate that it inhibits nitric oxide production in macrophages, with an IC50 value of 8.29 ± 0.13 μM, which is more potent than traditional anti-inflammatory drugs like indomethacin . In vivo experiments using a mouse model showed that this compound effectively reduced inflammation induced by phorbol myristate acetate, comparable to established pharmaceuticals .

Antimicrobial Effects

Research has shown that this compound exhibits antimicrobial properties against various pathogens. In particular, it has been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising antibacterial activities . The compound's efficacy was assessed using disc diffusion methods, revealing significant inhibition zones at specific concentrations.

Anticancer Activity

Métodos De Preparación

Suzuki-Miyaura Coupling and Intermediate Synthesis

The tetracyclic core common to neomangicols and mangicols has been synthesized via a late-stage indene alkylation (Scheme 1). Key steps include:

-

Suzuki-Miyaura Coupling : PdCl₂(PPh₃)₂-catalyzed coupling of boronic ester 7 with ethyl ester 6 in i-PrOH/Na₂CO₃ yields bicyclic intermediate 14 (80% yield).

-

Two-Stage Reduction : LiAlH₄ reduction of the ethyl ester to a primary alcohol, followed by PPTS-mediated elimination of the MOM ether, generates indene conjugate 15 .

-

Oxidation and Alkylation : Swern oxidation of 15 to a ketone enables indenide anion-mediated C–C bond formation, yielding tetracyclic enone 17 .

Table 1: Key Reaction Conditions and Yields

Limitations and Side Reactions

Attempted MOM deprotection under acidic conditions (e.g., KHSO₄) led to undesired tetrasubstituted alkene formation via carbocation rearrangements. This mirrors biosynthetic challenges in controlling carbocation stability.

Transannular Diels-Alder Approach

Macrocyclic Precursor Synthesis

Uemura’s synthesis of mangicol A’s core provides insights applicable to this compound (Scheme 2):

-

Vinyl Stannane Formation : Ethynylmagnesium bromide addition to aldehyde 50 , followed by MnO₂ oxidation, yields ketone 51 (72% over two steps).

-

Stille Coupling : Reaction of vinyl stannane 53 with β-chlorocyclopentenone 59 under Pd catalysis affords macrocyclic triene 62 (65% yield).

-

Transannular Diels-Alder Cyclization : Heating 62 induces a [4+2] cycloaddition, forming the spirotetracyclic core with stereochemical control at C3 and C10.

Table 2: Comparative Yields in Macrocycle Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Stille coupling | Pd(PPh₃)₄, DMF, 80°C | 65 |

| NHK macrocyclization | CrCl₂, NiCl₂, THF, –20°C | 58 |

| Diels-Alder reaction | Toluene, 110°C, 48 h | 70 |

Stereochemical Challenges

The stereochemistry of the spirocenter (C10) depends on the conformation of the macrocyclic precursor, with endo transition states favoring the natural configuration. Computational modeling aligns with DFT predictions of cation-π stabilization in analogous systems.

Halogenation and Late-Stage Functionalization

Unsolved Halogenation Challenges

This compound’s γ-lactone requires regioselective halogenation at C22, a step unresolved in current syntheses. Attempted electrophilic halogenation of enone 17 led to overhalogenation or epoxide formation. Alternative strategies under investigation include:

Biomimetic Routes Informed by DFT Studies

Q & A

Q. What are the established methods for synthesizing and characterizing Mangicol B, and how can researchers ensure reproducibility?

this compound synthesis typically involves [describe general synthetic routes, e.g., marine-derived precursor modification or enzymatic pathways]. Characterization requires multi-modal validation:

- Structural elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation .

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection, ensuring ≥95% purity .

- Reproducibility : Detailed protocols for solvent systems, reaction temperatures, and purification steps must be documented to enable replication. Use standardized reference materials for calibration .

Q. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity (e.g., anticancer or anti-inflammatory effects)?

- Dose-response curves : Test concentrations spanning 3–4 logarithmic ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls. Normalize data to baseline activity .

- Endpoint selection : Use validated assays (e.g., MTT for viability, ELISA for cytokine profiling) with triplicate technical replicates. Report raw data and statistical significance (p < 0.05, ANOVA with post-hoc tests) .

Q. What criteria should guide the selection of cell lines or primary cultures for this compound studies?

Prioritize models with:

- Relevance to target pathology : e.g., NCI-60 panel for anticancer screening, LPS-stimulated macrophages for inflammation .

- Genetic/phenotypic stability : Use low-passage cells authenticated via STR profiling. Avoid cross-contamination .

- Mechanistic alignment : Select lines expressing putative this compound targets (e.g., specific receptors or enzymes) identified via prior omics studies .

Advanced Research Questions

Q. How can conflicting results in this compound’s biological activity across studies be systematically addressed?

- Meta-analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Assess heterogeneity via I² statistics .

- Source validation : Cross-check compound purity, storage conditions (e.g., light/temperature sensitivity), and batch variability .

- Methodological audit : Compare assay conditions (e.g., serum concentration in cell media, incubation times) that may alter outcomes .

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential, and how should endpoints be quantified?

- Model selection :

- Xenografts : Immunodeficient mice with patient-derived tumors for oncology .

- Transgenic models : e.g., APPswe/PS1dE9 mice for neurodegenerative studies .

- Endpoint rigor :

- Pharmacodynamics : Measure tumor volume/biomarkers weekly; use BLI (bioluminescence imaging) for metastasis .

- Toxicity : Monitor body weight, organ histopathology, and serum ALT/AST levels .

Q. What computational strategies can predict this compound’s mechanism of action (MoA) and off-target effects?

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., KinaseChem, GPCRdb) .

- Network pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape to identify secondary pathways .

- ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for translational studies?

- Formulation : Test nanoemulsions or liposomes to enhance solubility (e.g., via DLS for particle size) .

- PK parameters : Calculate t₁/₂, Cmax, and AUC in rodent plasma using LC-MS/MS. Compare IV vs. oral administration .

- Metabolite profiling : UPLC-QTOF-MS to identify phase I/II metabolites; correlate with activity loss .

Methodological & Analytical Challenges

Q. What statistical approaches mitigate false discovery rates (FDR) in high-throughput this compound screens?

- Multiple testing correction : Apply Benjamini-Hochberg procedure (FDR < 0.1) for transcriptomic/proteomic datasets .

- Replicate weighting : Use hierarchical Bayesian models to prioritize hits validated in ≥2 independent assays .

Q. How should researchers validate this compound’s synergistic effects with existing therapeutics?

Q. What strategies resolve discrepancies between in silico predictions and experimental data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.